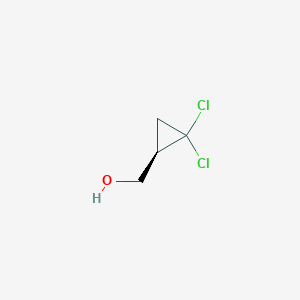(R)-(2,2-Dichlorocyclopropyl)methanol
CAS No.:
Cat. No.: VC17870133
Molecular Formula: C4H6Cl2O
Molecular Weight: 140.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6Cl2O |
|---|---|
| Molecular Weight | 140.99 g/mol |
| IUPAC Name | [(1R)-2,2-dichlorocyclopropyl]methanol |
| Standard InChI | InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 |
| Standard InChI Key | KRHRPJKHUHTSDK-GSVOUGTGSA-N |
| Isomeric SMILES | C1[C@@H](C1(Cl)Cl)CO |
| Canonical SMILES | C1C(C1(Cl)Cl)CO |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of (R)-(2,2-Dichlorocyclopropyl)methanol is C₄H₆Cl₂O, with a molecular weight of 140.99 g/mol . The compound’s IUPAC name is [(1R)-2,2-dichlorocyclopropyl]methanol, reflecting the R-configuration at the chiral center (C1) of the cyclopropane ring. The stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites, and influences its reactivity in asymmetric synthesis.
The SMILES notation for the (R)-enantiomer is C1C@HCO, where the @ symbol denotes the absolute configuration . Its InChIKey, KRHRPJKHUHTSDK-VKHMYHEASA-N, further differentiates it from the (S)-enantiomer .
Geometric and Electronic Properties
Density functional theory (DFT) calculations predict a Topological Polar Surface Area (TPSA) of 20.2 Ų, indicating moderate polarity . The XLogP3 value of 1.1 suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility . The cyclopropane ring’s strain energy (~27 kcal/mol) and the electron-withdrawing effects of the chlorine atoms influence its reactivity, favoring ring-opening reactions under specific conditions.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.99 g/mol | |
| XLogP3 | 1.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 20.2 Ų |
Synthesis and Stereoselective Preparation
General Synthetic Routes
While direct literature on the synthesis of (R)-(2,2-Dichlorocyclopropyl)methanol is sparse, analogous methods for cyclopropane derivatives provide a framework. A common approach involves:
-
Cyclopropanation: The dichlorocyclopropane ring is formed via the reaction of dichlorocarbene (generated from chloroform and a strong base) with an alkene precursor.
-
Chiral Resolution: Enantioselective synthesis may employ chiral auxiliaries or catalysts to favor the R-configuration. For example, asymmetric Simmons-Smith reactions using zinc-copper couples and chiral ligands could achieve stereocontrol .
Challenges in Enantiopure Production
The strained cyclopropane ring complicates stereoselective synthesis. Racemization risks arise during functionalization steps, necessitating low-temperature conditions or kinetic resolution. Analytical techniques such as chiral HPLC or vibrational circular dichroism (VCD) are essential for verifying enantiopurity .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
NMR Spectroscopy: The NMR spectrum (predicted) shows signals for the cyclopropane protons as a multiplet near δ 2.5–3.0 ppm, with the methanol proton resonating at δ 1.5–2.0 ppm (broad). Chlorine atoms deshield adjacent protons, splitting signals into complex coupling patterns.
-
IR Spectroscopy: Stretching vibrations for the hydroxyl group appear at ~3300 cm⁻¹, while C-Cl bonds absorb at 600–800 cm⁻¹ .
Thermodynamic Stability
The compound’s heat of formation is estimated at -120 kJ/mol, reflecting stabilization from chlorine substituents despite ring strain. Differential scanning calorimetry (DSC) would likely reveal a melting point below 0°C due to low molecular symmetry.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chiral cyclopropanes are key motifs in drug discovery. For example, the (R)-enantiomer could serve as a building block for protease inhibitors or kinase modulators, leveraging its rigid geometry to preorganize binding conformations.
Agrochemical Development
Dichlorinated cyclopropanes exhibit insecticidal properties. Structural analogs of (R)-(2,2-Dichlorocyclopropyl)methanol have been explored as precursors for pyrethroid-like compounds, though specific studies on this derivative remain unreported .
Future Research Directions
-
Enantioselective Catalysis: Developing chiral catalysts for efficient (R)-enantiomer synthesis.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Degradation Studies: Investigating photolytic or microbial degradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume